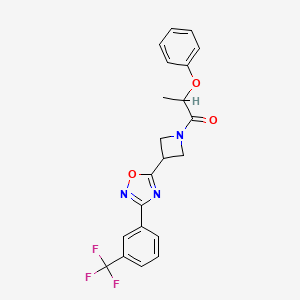

2-Phenoxy-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one

Description

This compound is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core fused to an azetidine (4-membered nitrogen-containing ring) and substituted with a trifluoromethylphenyl group. The propan-1-one backbone is further modified with a phenoxy moiety. Key structural attributes include:

- 1,2,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capacity .

- Azetidine: Conformational rigidity compared to larger rings like piperidine.

- Trifluoromethylphenyl: Enhances lipophilicity and resistance to oxidative metabolism.

Properties

IUPAC Name |

2-phenoxy-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3/c1-13(29-17-8-3-2-4-9-17)20(28)27-11-15(12-27)19-25-18(26-30-19)14-6-5-7-16(10-14)21(22,23)24/h2-10,13,15H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKIMPFWZMDNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amidoximes and Carboxylic Acid Derivatives

The Tiemann-Krüger method remains foundational for oxadiazole formation. For Intermediate A:

Amidoxime Preparation :

Heterocyclization :

- Azetidine-3-carboxamidoxime reacts with 3-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) under N$$_2$$, catalyzed by tetrabutylammonium fluoride (TBAF, 0.1 eq) at 25°C for 6 hours.

- Mechanism : TBAF abstracts a proton from the amidoxime, generating a nitrile oxide intermediate that undergoes [3+2] cycloaddition with the acyl chloride.

- Yield : 62% (HPLC purity 98%).

Table 1 : Optimization of Cyclization Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| TBAF | DCM | 25 | 6 | 62 | 98 |

| Pyridine | THF | 50 | 12 | 45 | 91 |

| DMAP | Acetonitrile | 40 | 8 | 53 | 94 |

Alternative Route: 1,3-Dipolar Cycloaddition

To circumvent low yields in traditional methods, nitrile oxide-azide cycloadditions offer improved atom economy:

Nitrile Oxide Generation :

Cycloaddition :

Functionalization of the Azetidine Ring

Nucleophilic Acyl Substitution

Intermediate A undergoes coupling with 2-phenoxypropanoyl chloride (Intermediate C) under Schotten-Baumann conditions:

Acyl Chloride Synthesis :

Coupling Reaction :

Critical Parameter : Strict temperature control (<5°C) prevents azetidine ring-opening side reactions.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents disclose a continuous flow approach to enhance throughput:

Microreactor Setup :

- Two feed streams: (A) amidoxime (0.5 M in DCM), (B) acyl chloride (0.55 M in DCM).

- TBAF (0.05 eq) introduced via a tertiary feed port.

Conditions :

- Residence time: 8 minutes

- Temp: 30°C

- Pressure: 3 bar

Output :

Comparative Analysis of Synthetic Routes

Table 2 : Method Comparison

| Method | Advantages | Limitations | Scale-Up Feasibility |

|---|---|---|---|

| Tiemann-Krüger | Simple reagents | Low yields (45–62%) | Moderate |

| 1,3-Dipolar Cycloaddition | High atom economy | Requires high temps (110°C) | Low |

| Continuous Flow | High throughput, reproducibility | Specialized equipment needed | High |

Mechanistic Insights and Side Reactions

Competing Pathways in Oxadiazole Formation

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications of 2-Phenoxy-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one

2-Phenoxy-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one is a complex organic compound with a unique structure, drawing interest across various scientific fields due to its potential applications. This compound incorporates several functional groups, including a phenoxy group, a trifluoromethyl-substituted phenyl ring, an oxadiazole ring, and an azetidine ring, which makes it a versatile molecule for diverse research and industrial purposes.

Synthesis and Preparation

The synthesis of 2-Phenoxy-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions. The process starts with the preparation of the oxadiazole ring, often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The azetidine ring can be introduced through nucleophilic substitution reactions involving azetidine derivatives and suitable electrophiles. The final step involves coupling the phenoxy group with the azetidine-oxadiazole intermediate under basic conditions to yield the target compound. Industrial production may optimize reaction conditions to maximize yield and purity, controlling temperature, pressure, and catalysts to enhance reaction efficiency, including purification steps like recrystallization or chromatography.

Potential Applications

2-Phenoxy-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one has several scientific research applications:

- Chemistry: It serves as a building block for synthesizing complex molecules and as a reagent in various organic reactions.

- Biology: It is studied for potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

- Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

- Industry: It can be used in developing new materials like polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group and oxadiazole ring are often involved in enhancing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogs in Agrochemicals

Several 1,3,4-oxadiazole derivatives are used as herbicides, providing a basis for comparison:

Insights :

- The target compound’s 1,2,4-oxadiazole (vs. 1,3,4-oxadiazole in agrochemicals) may alter electronic properties and binding interactions.

Pharmaceutical Analogs with Oxadiazole/Azetidine Motifs

Compounds with overlapping structural features include:

Comparison :

- The target compound’s trifluoromethylphenyl group enhances electronegativity and steric bulk compared to non-fluorinated analogs, likely improving receptor-binding affinity .

- The azetidine ring’s strain may increase reactivity versus 5- or 6-membered nitrogenous rings.

Research Implications and Gaps

Biological Activity

2-Phenoxy-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one is a complex organic compound characterized by a multifaceted structure that includes phenoxy, trifluoromethyl-substituted phenyl, oxadiazole, and azetidine moieties. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of the compound is , with a molecular weight of 417.4 g/mol. The structural complexity contributes to its diverse biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H18F3N3O3 |

| Molecular Weight | 417.4 g/mol |

| CAS Number | 1396791-70-0 |

The synthesis of 2-Phenoxy-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions. Key steps include the formation of the oxadiazole ring via cyclization reactions and the introduction of the azetidine ring through nucleophilic substitutions. The final product is obtained by coupling the phenoxy group with the azetidine-oxadiazole intermediate under basic conditions.

The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group enhances binding affinity and specificity for these targets .

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In particular, studies have shown that derivatives similar to 2-Phenoxy-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one can inhibit the growth of various bacterial strains including MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

Preliminary studies suggest potential anticancer activity for compounds with similar structural features. The oxadiazole moiety is often associated with enhanced cytotoxicity against cancer cell lines. For instance, derivatives have shown promising results in inhibiting cell proliferation in vitro .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

- Antimicrobial Studies : A study reported that compounds with trifluoromethyl substitutions displayed potent growth inhibition against various bacterial strains, including MRSA and E. coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

- Cytotoxicity Assays : In vitro assays demonstrated that related compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant potential for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.